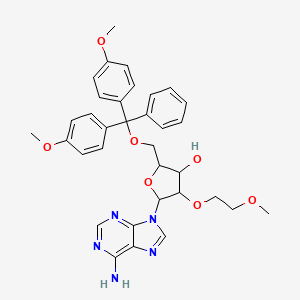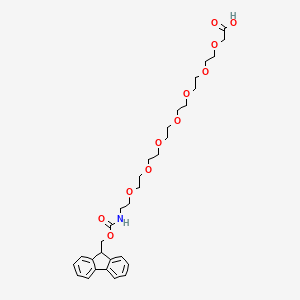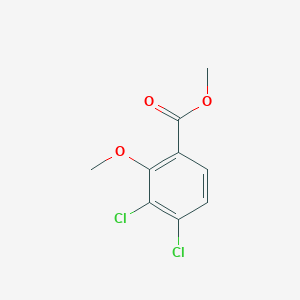
2'-O-(2-Methoxyethyl)-5'-O-bis(4-methoxyphenyl)phenylmethyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine is a synthetic nucleoside analog. This compound is characterized by the presence of methoxyethyl and methoxyphenyl groups attached to the adenosine molecule. These modifications enhance its stability and bioavailability, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine typically involves multiple steps, including the protection of hydroxyl groups, selective alkylation, and deprotection. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include the use of automated reactors and purification systems to meet the demand for high-quality products.
Chemical Reactions Analysis
Types of Reactions
2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs with modifications at the 2’- and 5’-positions, such as:
- 2’-O-Methyladenosine
- 5’-O-Methoxyphenyladenosine
- 2’-O-(2-Methoxyethyl)adenosine
Uniqueness
2’-O-(2-Methoxyethyl)-5’-O-bis(4-methoxyphenyl)phenylmethyladenosine is unique due to its specific combination of methoxyethyl and methoxyphenyl groups, which enhance its stability and bioavailability. This makes it a valuable compound for various research and industrial applications, distinguishing it from other nucleoside analogs.
Properties
Molecular Formula |
C34H37N5O7 |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol |
InChI |
InChI=1S/C34H37N5O7/c1-41-17-18-44-30-29(40)27(46-33(30)39-21-38-28-31(35)36-20-37-32(28)39)19-45-34(22-7-5-4-6-8-22,23-9-13-25(42-2)14-10-23)24-11-15-26(43-3)16-12-24/h4-16,20-21,27,29-30,33,40H,17-19H2,1-3H3,(H2,35,36,37) |
InChI Key |
JCXHIHKUTBGDNV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)


![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)


![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
